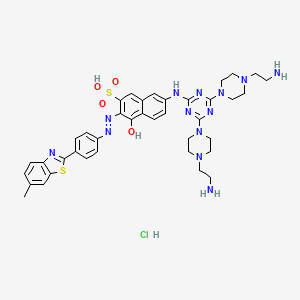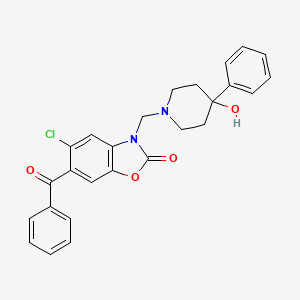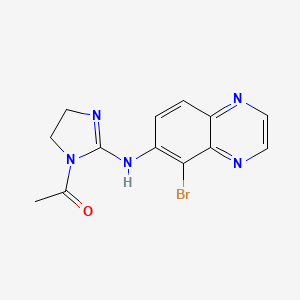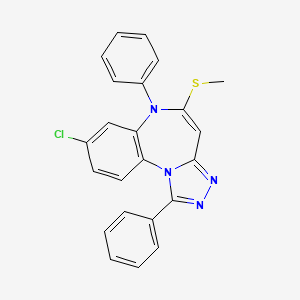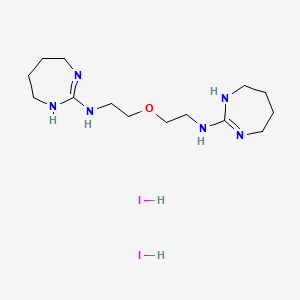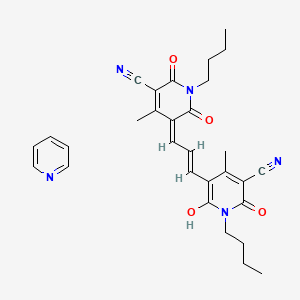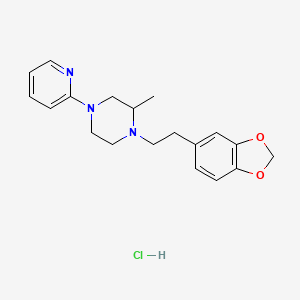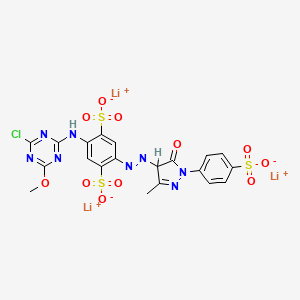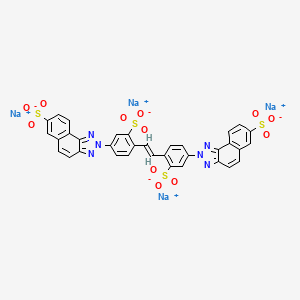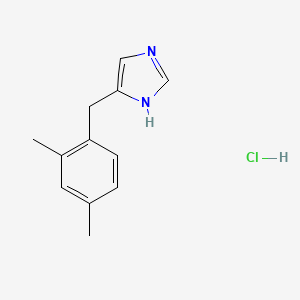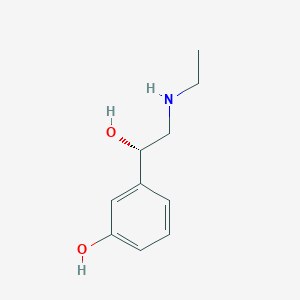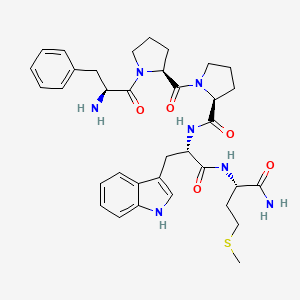
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is a complex oligopeptide composed of five amino acids: phenylalanine, proline, proline, tryptophan, and methionine. This compound has been studied for its potential biological activities and applications in various fields, including neuroprotection and enzyme inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .
Aplicaciones Científicas De Investigación
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide has several scientific research applications:
Neuroprotection: This peptide has been studied for its potential to inhibit prolyl endopeptidase, an enzyme implicated in neurodegenerative diseases like Alzheimer’s.
Enzyme Inhibition: It acts as an inhibitor of prolyl endopeptidase, which is involved in the degradation of neuropeptides.
Biological Studies: The peptide is used in studies related to peptide-protein interactions and the modulation of biological pathways.
Mecanismo De Acción
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide exerts its effects primarily through the inhibition of prolyl endopeptidase. This enzyme cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, the peptide can modulate the levels of neuropeptides and other biologically active peptides, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(phenylalanyl-prolyl): A cyclic dipeptide with similar structural features.
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide: Another oligopeptide with a similar sequence but different amino acid composition.
Uniqueness
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is unique due to its specific sequence and the presence of methionine, which can undergo oxidation reactions. Its ability to inhibit prolyl endopeptidase and its potential neuroprotective effects distinguish it from other similar peptides .
Propiedades
Número CAS |
89444-58-6 |
|---|---|
Fórmula molecular |
C35H45N7O5S |
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45N7O5S/c1-48-18-15-27(31(37)43)39-32(44)28(20-23-21-38-26-12-6-5-11-24(23)26)40-33(45)29-13-7-16-41(29)35(47)30-14-8-17-42(30)34(46)25(36)19-22-9-3-2-4-10-22/h2-6,9-12,21,25,27-30,38H,7-8,13-20,36H2,1H3,(H2,37,43)(H,39,44)(H,40,45)/t25-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
HCZKUXOQVBIUFZ-BJNPORTCSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canónico |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


